molecular formula C17H20N2O3S B6039210 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide

Cat. No. B6039210
M. Wt: 332.4 g/mol
InChI Key: KIBREYGYQLMVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It was first developed in Japan in the 1980s and has since been used in various fields of research, including medicine and biochemistry.

Mechanism of Action

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the protease from cleaving its substrate and carrying out its physiological function. The inhibition of serine proteases by N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antiviral properties. It has been used to treat various conditions, including pancreatitis, disseminated intravascular coagulation, and viral infections.

Advantages and Limitations for Lab Experiments

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has several advantages for lab experiments, including its stability, solubility, and specificity for serine proteases. However, it also has some limitations, including its potential toxicity at high concentrations and its limited availability in some regions.

Future Directions

There are several future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate. One area of interest is the development of new synthetic analogs with improved properties. Another area of interest is the investigation of the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate in various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the mechanisms of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its effects on various physiological processes.
Conclusion
In conclusion, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It has been shown to have various biochemical and physiological effects and has been used to treat various conditions. Further research is needed to fully understand the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its mechanisms of action.

Synthesis Methods

The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate involves the reaction of N-(1-naphthylmethyl)-3-pyrrolidone with ethanesulfonyl chloride. This reaction results in the formation of N-(1-naphthylmethyl)-3-pyrrolidonesulfonyl chloride, which is then reacted with ammonia to produce N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate.

Scientific Research Applications

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been used in various scientific research applications, including in vitro and in vivo studies. It has been shown to inhibit the activity of various serine proteases, including thrombin, trypsin, and plasmin. This inhibition has been useful in studying the role of these proteases in various physiological and pathological processes.

properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-23(21,22)18-15-10-17(20)19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,15,18H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBREYGYQLMVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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